![molecular formula C12H20N2 B13028000 (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-dinitrobenzene, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.
Another approach involves the reductive amination of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-dione with ammonia or an amine in the presence of a reducing agent such as sodium borohydride. This reaction is usually conducted in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Further reduction can lead to the formation of the corresponding amine or alkane derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are typically performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alkane derivatives.
Substitution: Various substituted derivatives depending on the nature of the nucleophile.
Applications De Recherche Scientifique
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals, including dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-dinitrobenzene: A precursor in the synthesis of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine.
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-dione: Another precursor used in the reductive amination route.
This compound derivatives: Various substituted derivatives with different functional groups.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a tert-butyl group and an ethane-1,2-diamine moiety
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(1R)-1-(4-tert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3/t11-/m0/s1 |
Clé InChI |
CUGFGTWPUAZCMS-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)[C@H](CN)N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


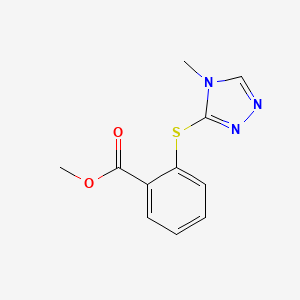
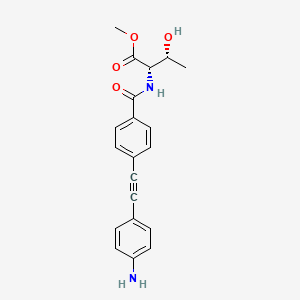

![1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)

![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
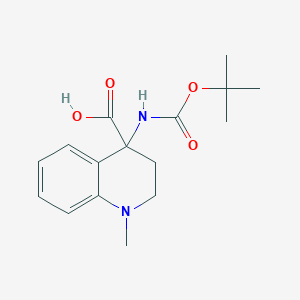
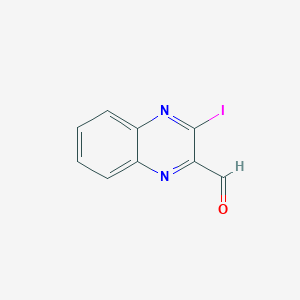
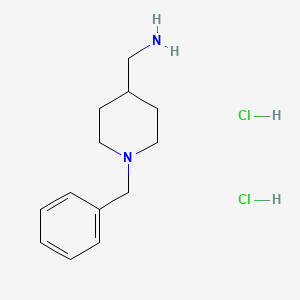
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
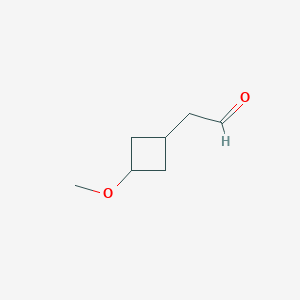
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
